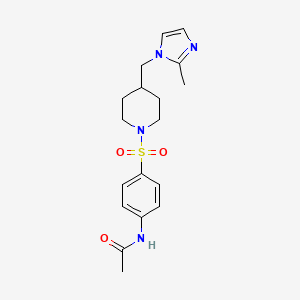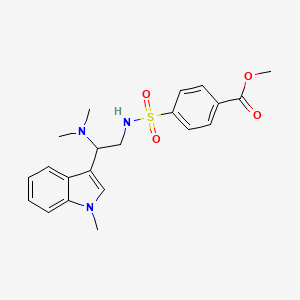![molecular formula C21H22N4O2 B2416053 N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE CAS No. 921817-65-4](/img/structure/B2416053.png)
N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a cyclopentanecarboxamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE, the synthesis might involve the following steps:
Condensation: The initial step involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester.
Functionalization: The resulting pyrido[2,3-d]pyrimidine core is then functionalized with a cyclopentanecarboxamide group through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cell growth and division, leading to antiproliferative effects.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tyrosine kinase inhibitors (TKIs): Compounds like TKI-28 are structurally related and have similar mechanisms of action.
Cyclin-dependent kinase (CDK) inhibitors: These inhibitors, such as CDK4 inhibitors, also share structural similarities and target similar pathways.
Uniqueness
N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups and its ability to target multiple enzymes involved in cell proliferation. This makes it a promising candidate for further research and development in various fields .
属性
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-13-12-16(9-10-18(13)24-20(26)15-6-3-4-7-15)25-14(2)23-19-17(21(25)27)8-5-11-22-19/h5,8-12,15H,3-4,6-7H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDCWSPPJODRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
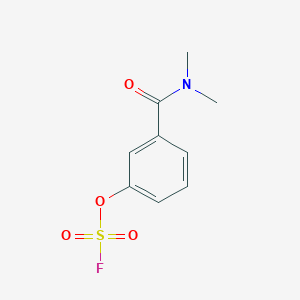
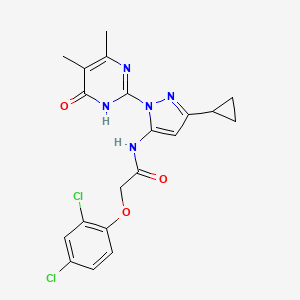
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)
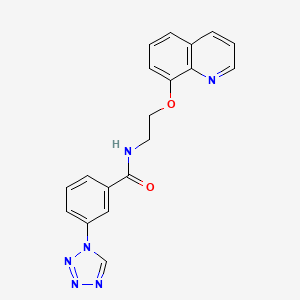
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)
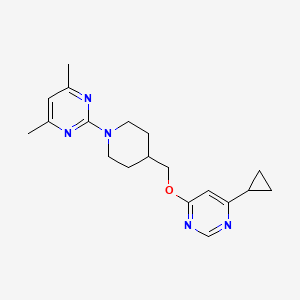
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
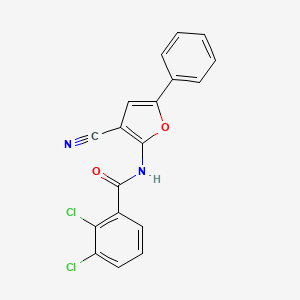
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)
![(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID](/img/structure/B2415984.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
